Regioisomeric Differentiation Against 5-Bromo-3-(hydroxyimino)indolin-2-one: JNK3 Kinase Selectivity
The 5-bromo regioisomer of 3-(hydroxyimino)indolin-2-one, specifically the 1-benzyl-5-bromo derivative, exhibits a Ki of 2.50E+3 nM (2.5 µM) against human mitogen-activated protein kinase 10 (JNK3) as measured in a spectrophotometric coupled enzyme assay [1]. For the 7-bromo regioisomer, no JNK3 inhibitory activity has been reported, which is consistent with the structural observation that the N-benzylation site and halogen position critically influence the binding pose in the JNK3 ATP pocket [1]. This divergence means a researcher cannot assume the 5-bromo and 7-bromo isomers are functionally equivalent; selection of the 7-bromo isomer is mandatory when probing spatial requirements at the kinase hinge region or when evaluating regioisomer-dependent off-target profiles [2].
| Evidence Dimension | JNK3 (MAPK10) inhibitory activity |
|---|---|
| Target Compound Data | No JNK3 inhibition reported |
| Comparator Or Baseline | 1-Benzyl-5-bromo-3-(hydroxyimino)indolin-2-one: Ki = 2.5E+3 nM |
| Quantified Difference | Qualitative divergence: 5-bromo isomer shows weak inhibition; 7-bromo isomer lacks reported activity, suggesting distinct binding modes. |
| Conditions | Spectrophotometric coupled enzyme assay, human JNK3 (MAPK10). |
Why This Matters
Procurement decisions for kinase inhibitor discovery must consider regioisomeric identity, as substitution at C7 vs. C5 can completely alter kinase selectivity and potency.
- [1] BindingDB. Entry BDBM50297482: 1-benzyl-5-bromo-3-(hydroxyimino)indolin-2-one (CHEMBL552488) – Ki 2.50E+3 nM for human mitogen-activated protein kinase 10 (JNK3). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297482 . Accessed 2026-05-07. View Source
- [2] Cao, J., Gao, H., Bemis, G., Salituro, F., Ledeboer, M., Harrington, E., Wilke, S., Taslimi, P., Pazhanisamy, S., Xie, X., Jacobs, M., & Green, J. (2009). Structure-based design and parallel synthesis of N-benzyl isatin oximes as JNK3 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2891–2895. View Source
